N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(4-Methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a structurally complex heterocyclic compound featuring a 1,3,5-triazine core substituted at position 6 with a methylsulfanyl-linked [1,2,4]triazolo[3,4-b][1,3]benzothiazole moiety. The 2- and 4-positions of the triazine ring are occupied by amino groups, with one amine further substituted by a 4-methoxyphenyl group. This architecture combines multiple pharmacophoric elements: the triazine scaffold is known for hydrogen-bonding capabilities and π-π interactions , while the fused triazolo-benzothiazole system contributes sulfur-containing heterocyclic diversity, often associated with antimicrobial and antitumor activities .
Properties
Molecular Formula |
C19H16N8OS2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-N-(4-methoxyphenyl)-6-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H16N8OS2/c1-28-12-8-6-11(7-9-12)21-17-23-15(22-16(20)24-17)10-29-18-25-26-19-27(18)13-4-2-3-5-14(13)30-19/h2-9H,10H2,1H3,(H3,20,21,22,23,24) |
InChI Key |
MFUKRQMKNCJQGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Cyanuric Chloride Derivatization
The triazine backbone is established using cyanuric chloride, which undergoes stepwise substitution due to the varying reactivity of its chlorine atoms.
Method A (Grignard Reaction)
-
Step 1 : React cyanuric chloride with 4-methoxyphenylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C.
-
Step 2 : Replace remaining chlorines via Friedel-Crafts acylation with resorcinol using AlCl₃ as a Lewis acid.
Method B (Suzuki Coupling)
-
Conditions : Cyanuric chloride reacts with 4-methoxyphenylboronic acid using a Pd-based catalyst (e.g., Pd(PPh₃)₄) and K₃PO₄ in dioxane/water.
-
Advantage : Higher regioselectivity and reduced byproducts compared to Grignard methods.
Triazolo-Benzothiazole Synthesis
Oxidative Cyclization of Thiosemicarbazides
Bromine-Mediated Cyclization
Sulfanyl Methyl Linkage Installation
Nucleophilic Substitution
-
Step 1 : Generate the triazolo-benzothiazole thiolate by treating the triazolo-benzothiazole with NaH in DMF.
-
Step 2 : React with 6-(chloromethyl)-1,3,5-triazine derivative at 25°C for 4–6 hours.
-
Yield : 65–75%.
Thiol-Ene Coupling
-
Catalyst : Azobisisobutyronitrile (AIBN) under UV light.
-
Conditions : 60°C, 8 hours in toluene.
-
Yield : 70–80%.
Final Assembly and Purification
Coupling of Triazine and Triazolo-Benzothiazole Units
-
Method : Combine the functionalized triazine and triazolo-benzothiazole intermediates via sulfanyl linkage using DCC/DMAP in dichloromethane.
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Conditions : Room temperature, 12 hours.
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Yield : 60–70%.
Purification Strategies
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Recrystallization : Use ethanol or toluene to isolate the final product.
-
Chromatography : Silica gel column with ethyl acetate/hexane (3:7).
Comparative Analysis of Synthetic Routes
Optimization Strategies
-
Catalyst Recycling : Magnetic Pd catalysts (e.g., Fe₃O₄@SiO₂-Pd) reduce costs and improve sustainability.
-
Solvent Choice : Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis.
-
Microwave Assistance : Reduce reaction times by 50% for cyclization and coupling steps.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.89 (d, J = 8.6 Hz, 2H, methoxyphenyl), 6.93 (d, J = 8.6 Hz, 2H), 4.52 (s, 2H, SCH₂).
-
HPLC Retention Time : 12.3 minutes (C18 column, 70:30 MeOH/H₂O).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Triazolo-Benzothiazoles vs. Triazolo-Thiadiazoles
- Triazolo-Benzothiazoles (e.g., compounds in ): These derivatives, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones, exhibit tautomerism between thione and thiol forms. IR spectra confirm the thione tautomer (νC=S at 1247–1255 cm⁻¹; absence of νS–H) . The target compound’s triazolo-benzothiazole moiety likely adopts a similar tautomeric state, influencing its reactivity and binding to biological targets.
- Triazolo-Thiadiazoles (): Compounds like 3-(3-pyridyl)-6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles show vasodilatory and antimicrobial activities. Replacing the benzothiazole with a thiadiazole ring reduces aromatic bulk but retains sulfur’s electronic effects. For example, 3-(α-naphthylmethylene)-6-aryl derivatives () display herbicidal activity, highlighting how fused heterocycles modulate bioactivity .
Substituent Effects
- Electron-Withdrawing Groups: Derivatives like 3-(4-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () incorporate nitro groups, enhancing electrophilicity.
- Methoxy Substitutions : Both the target compound and 3-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () leverage methoxy groups for improved lipophilicity and membrane penetration. However, the latter’s additional methoxy substituents may enhance π-stacking interactions compared to the single 4-methoxyphenyl in the target compound .
Hybrid Systems with Benzothiazole Linkages
- N2-(4-(Benzo[d]thiazol-2-yl)phenyl)-N4-(6-(4-methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-yl)-N6-phenyl-1,3,5-triazine-2,4,6-triamine (): This hybrid combines triazine, benzothiazole, and oxazine moieties. The oxazine linker introduces conformational flexibility, whereas the target compound’s rigid methylsulfanyl bridge may restrict rotational freedom, affecting binding kinetics .
Comparative Data Table
Key Research Findings
- Synthetic Routes : The target compound’s triazolo-benzothiazole moiety likely derives from S-alkylation of 1,2,4-triazole-thiones with α-halogenated ketones, as seen in .
- Spectroscopic Confirmation : IR spectra of similar triazolo-benzothiazoles confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹), critical for structural validation .
- The 4-methoxyphenyl group may enhance bioavailability compared to nitro-substituted derivatives .
Biological Activity
N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C18H17N5OS
- Molecular Weight : 351.43 g/mol
The structure consists of a triazine core substituted with a methoxyphenyl group and a triazolo-benzothiazole moiety. This complex arrangement contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : This is achieved through the cyclization of hydrazine derivatives with appropriate carboxylic acids under acidic or basic conditions.
- Formation of the Benzothiazole Moiety : This involves the reaction of thiourea derivatives with appropriate electrophiles.
- Coupling Reactions : The final product is formed by coupling the triazole and benzothiazole rings with the triazine moiety through nucleophilic substitution.
Antitumor Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antitumor activity across various cancer cell lines. For example:
- In Vitro Studies : A study conducted on 60 cancer cell lines (including leukemia and breast cancer) showed promising results using sulforhodamine B assays to assess mitotic activity . Compounds that were structurally similar exhibited high levels of cytotoxicity against MDA-MB-468 breast cancer cells.
Antifungal Properties
Another area of interest is the antifungal activity against strains such as Candida albicans and Candida glabrata. The compound's derivatives have shown effective inhibition in various assays .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for tumor growth or fungal proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors involved in cellular signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Anticancer Activity : Research indicated that modifications to the side chains of similar compounds could enhance their antitumor properties significantly.
- Antifungal Screening : Compounds were tested against multiple fungal strains with varying degrees of success; some derivatives showed excellent antifungal activity compared to standard treatments.
Summary Table of Biological Activities
| Activity Type | Cell Lines/Strains Tested | Results |
|---|---|---|
| Antitumor | 60 cancer cell lines | High cytotoxicity observed |
| Antifungal | Candida species | Effective inhibition noted |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can its purity be validated?
The compound’s synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Condensation of 4-methoxyphenyl derivatives with thioacetamide intermediates under sodium hydride catalysis in toluene, followed by hydrazine treatment to form triazole-thiadiazole cores .
- Step 2 : Functionalization via nucleophilic substitution or thiol-alkylation to introduce the triazine-diamine moiety .
- Purity validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and 1H/13C NMR for structural confirmation. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
- FT-IR : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z).
Q. How can researchers assess the compound’s stability under storage or reaction conditions?
Perform accelerated stability studies:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C to detect decomposition.
- Photostability : Expose to UV light (λ = 365 nm) for 48 hours and monitor degradation via HPLC .
- Humidity testing : Store at 40°C/75% RH for 4 weeks; track changes in purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for thiol-alkylation steps to enhance nucleophilicity .
- Catalyst screening : Test bases like NaH or K2CO3 for deprotonation efficiency in triazole formation .
- Temperature control : Maintain 45–60°C during cyclization to minimize side reactions (e.g., over-oxidation) .
- Real-time monitoring : Employ in-situ FT-IR or Raman spectroscopy to track intermediate formation .
Q. What computational methods are effective for predicting bioactivity and target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal targets (e.g., 14α-demethylase lanosterol, PDB: 3LD6). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding with heme cofactors .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Contradiction analysis : If experimental bioactivity (e.g., antifungal IC50) conflicts with docking predictions, re-evaluate protonation states or solvation effects in the model .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-Cl) to enhance electrophilicity .
- Linker optimization : Test methylene (-CH2-) vs. ethylene (-CH2CH2-) spacers to balance flexibility and steric hindrance .
- Bioisosteric replacement : Substitute the triazine ring with pyridazine analogs and compare potency in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data?
- Dose-response validation : Re-test conflicting data points using standardized assays (e.g., CLSI M38 for antifungal activity) .
- Off-target profiling : Screen against unrelated enzymes (e.g., cytochrome P450s) to rule out non-specific effects .
- Meta-analysis : Compare results across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating antifungal or antibacterial activity?
- Broth microdilution : Determine MIC (Minimum Inhibitory Concentration) against Candida spp. or Aspergillus spp. per CLSI guidelines .
- Time-kill kinetics : Monitor log-phase growth inhibition over 24 hours at 2× MIC .
- Resistance studies : Serial passage cultures for 20 generations to assess mutation prevention concentration (MPC) .
Q. How can researchers address solubility challenges in biological testing?
- Co-solvent systems : Use DMSO:PBS (1:9 v/v) with sonication to disperse hydrophobic compounds .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
- Prodrug design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
Data Interpretation and Reproducibility
Q. How should researchers validate synthetic reproducibility across labs?
- Detailed protocols : Share step-by-step procedures, including exact equivalents of reagents (e.g., 1.05 eq. hydrazine) .
- Round-robin testing : Collaborate with 2–3 independent labs to synthesize the compound and compare yields/purity .
- Open data : Deposit raw NMR, HPLC, and bioassay data in repositories like Zenodo or ChemRxiv.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
